molecular formula C12H15N3O2 B14187548 4,5-Bis(methoxymethyl)-1-phenyl-1H-1,2,3-triazole CAS No. 918407-67-7

4,5-Bis(methoxymethyl)-1-phenyl-1H-1,2,3-triazole

Cat. No.: B14187548
CAS No.: 918407-67-7
M. Wt: 233.27 g/mol
InChI Key: DTWKJKJJSVKVIE-UHFFFAOYSA-N
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Description

4,5-Bis(methoxymethyl)-1-phenyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of methoxymethyl groups at the 4 and 5 positions and a phenyl group at the 1 position. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(methoxymethyl)-1-phenyl-1H-1,2,3-triazole can be achieved through various synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of microwave irradiation has been reported to enhance reaction rates and yields, making it a viable option for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(methoxymethyl)-1-phenyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazole to its corresponding amine derivatives.

    Substitution: The methoxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or copper and proceed under mild to moderate temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

4,5-Bis(methoxymethyl)-1-phenyl-1H-1,2,3-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Bis(methoxymethyl)-1-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biological pathways, leading to its antimicrobial and antifungal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Bis(methoxymethyl)-1-phenyl-1H-1,2,3-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxymethyl groups enhance its solubility and reactivity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

918407-67-7

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

4,5-bis(methoxymethyl)-1-phenyltriazole

InChI

InChI=1S/C12H15N3O2/c1-16-8-11-12(9-17-2)15(14-13-11)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3

InChI Key

DTWKJKJJSVKVIE-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(N(N=N1)C2=CC=CC=C2)COC

Origin of Product

United States

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